8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is a synthetic compound with the molecular formula and a molar mass of approximately 323.07 g/mol. It is classified as a quinoxaline derivative, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential as a drug candidate, particularly in the context of receptor modulation and inhibition of specific enzymes.
The synthesis of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione can be achieved through various methods. One notable approach involves the reaction of 1-methyl-6-(trifluoromethyl)quinoxalin-2(1H)-one with brominating agents under controlled conditions to introduce the bromine atom at the 8-position. The synthesis typically requires careful manipulation of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The molecular structure of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione features a fused bicyclic system characteristic of quinoxalines. The structural integrity is crucial for its biological activity.
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O
UTZJHAHZGUBEBI-UHFFFAOYSA-N
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione participates in various chemical reactions due to its electrophilic nature. It can undergo nucleophilic substitutions and cycloadditions, making it versatile in synthetic organic chemistry.
The mechanism of action for 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is primarily linked to its interaction with biological targets such as receptors and enzymes.
8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: